Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4. The purity is usually 95%.
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Scientific Research Applications
Bridged-ring Nitrogen Compounds Synthesis
The synthesis of bridged 3-benzazepine derivatives, involving Ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a key intermediate, demonstrates the compound's application in creating conformationally restricted dopamine analogues. This research highlights its role in the development of potential therapeutic agents targeting the dopamine system (Gentles et al., 1991).
Crystal Structure Studies
Studies on similar benzofuran derivatives, such as "2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid," reveal insights into the crystal structures and intermolecular interactions of benzofuran compounds. These findings are crucial for understanding the chemical and physical properties of these compounds, which can inform their applications in material science and drug design (Choi et al., 2009).
Antimicrobial Activity
The synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, starting from a similar compound, showcase its potential application in creating antimicrobial agents. The study describes the antimicrobial activity and docking studies of newly synthesized analogues, indicating the relevance of these compounds in medicinal chemistry (Spoorthy et al., 2021).
Enzymatic Route for Kinetic Resolution
An innovative application in the field of green chemistry and pharmaceutical synthesis is demonstrated through the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, highlighting a method for producing enantiomerically pure compounds. This process underscores the importance of ethyl benzofuran derivatives in developing environmentally friendly and efficient synthetic routes (Kasture et al., 2005).
Mechanism of Action
The compound also contains a dimethoxyphenyl group, which is a common feature in many bioactive compounds. This group can influence the compound’s lipophilicity, which can affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of the compound. For example, changes in pH can affect the ionization state of the compound, which can influence its solubility and absorption .
Properties
IUPAC Name |
ethyl 3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-27-21(24)20-19(14-7-5-6-8-15(14)28-20)22-18(23)12-13-9-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDKODGALCWNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.